molecular formula C7H10N2O B11921635 (3,6-Dimethylpyrazin-2-yl)methanol

(3,6-Dimethylpyrazin-2-yl)methanol

Cat. No.: B11921635
M. Wt: 138.17 g/mol
InChI Key: DZQKDSKLJKRODH-UHFFFAOYSA-N
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Description

(3,6-Dimethylpyrazin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyrazine, characterized by the presence of two methyl groups at positions 3 and 6, and a hydroxymethyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethylpyrazin-2-yl)methanol typically involves the reaction of 3,6-dimethylpyrazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the hydroxymethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: (3,6-Dimethylpyrazin-2-yl)carboxylic acid.

    Reduction: (3,6-Dimethylpyrazin-2-yl)methanamine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

(3,6-Dimethylpyrazin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,6-Dimethylpyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    (3,5-Dimethylpyrazin-2-yl)methanol: Similar structure but with methyl groups at positions 3 and 5.

    (2,6-Dimethylpyrazin-3-yl)methanol: Methyl groups at positions 2 and 6.

    (3,6-Dimethylpyrazin-2-yl)ethanol: Ethanol derivative instead of methanol.

Uniqueness: (3,6-Dimethylpyrazin-2-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the hydroxymethyl group at position 2 provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

(3,6-dimethylpyrazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-8-6(2)7(4-10)9-5/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQKDSKLJKRODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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